molecular formula C11H8Br2N2O B8296473 3-(2,4-Dibromophenoxy)pyridin-2-amine

3-(2,4-Dibromophenoxy)pyridin-2-amine

Cat. No.: B8296473
M. Wt: 344.00 g/mol
InChI Key: UUAQGBUABJHYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dibromophenoxy)pyridin-2-amine is a brominated pyridine derivative characterized by a pyridin-2-amine core substituted with a 2,4-dibromophenoxy group at the 3-position.

Properties

Molecular Formula

C11H8Br2N2O

Molecular Weight

344.00 g/mol

IUPAC Name

3-(2,4-dibromophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H8Br2N2O/c12-7-3-4-9(8(13)6-7)16-10-2-1-5-15-11(10)14/h1-6H,(H2,14,15)

InChI Key

UUAQGBUABJHYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Reference
3-(2,4-Dibromophenoxy)pyridin-2-amine C11H7Br2N2O 358.00 2,4-dibromophenoxy (3-position) Not explicitly reported
2-(2,4-Difluorophenoxy)pyridin-3-amine C11H8F2N2O 234.19 2,4-difluorophenoxy (2-position) Potential anti-inflammatory
N-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amine C12H9BrN2O 277.12 Bromosalicylidene Schiff base Antimicrobial (E. coli, S. aureus)
TAC5-a (3-((4-aminobenzyl)oxy)pyridin-2-amine) C12H13N3O 215.25 4-aminobenzyloxy NF-κB inhibition, anti-inflammatory
4-(Difluoromethoxy)pyridin-2-amine C6H6F2N2O 160.12 Difluoromethoxy (4-position) Not explicitly reported

Anti-inflammatory Agents

  • TAC5 Series (e.g., TAC5-a): These derivatives inhibit TLR3/7/8/9-mediated NF-κB activation, suppressing TNF-α/IL-6 in macrophages and monocytes. TAC5-a reduced psoriasis and lupus symptoms in murine models .
  • This compound: While unstudied, bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in inflammatory targets, analogous to TAC5’s halogenated motifs.

Antimicrobial Agents

  • Schiff Bases (e.g., Compound III in ) : Brominated derivatives exhibit solvent-dependent growth inhibition against S. aureus and E. coli, with MIC values influenced by substituent polarity .
  • This compound: The dibromophenoxy group may enhance membrane penetration compared to mono-halogenated analogues, though this requires experimental validation.

Structure-Activity Relationships (SAR)

  • Halogen Position: Ortho-substituted bromines (as in this compound) may sterically hinder target binding compared to para-substituted analogues, but enhance thermal stability .
  • Ether vs. Schiff Base Linkages: Ether-linked compounds (e.g., phenoxy-pyridines) generally exhibit higher metabolic stability than Schiff bases, which are prone to hydrolysis .

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